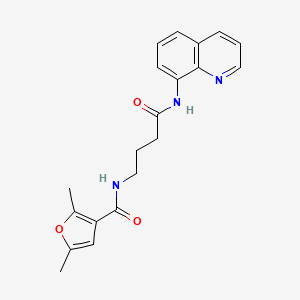
2,5-dimethyl-N-(4-oxo-4-(quinolin-8-ylamino)butyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,5-dimethyl-N-(4-oxo-4-(quinolin-8-ylamino)butyl)furan-3-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a quinoline ring, and a carboxamide group . These functional groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be synthesized through a Paal-Knorr synthesis, while the quinoline ring could be formed through a Skraup or Doebner-von Miller quinoline synthesis . The carboxamide group could be introduced through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and quinoline rings are aromatic, meaning they have a special stability due to delocalized electrons. The carboxamide group would introduce polarity to the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of aromatic rings and a carboxamide group suggests that the compound might have significant polarity, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research on related furan and quinoline derivatives involves the synthesis and exploration of their properties. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through coupling reactions and subsequent electrophilic substitution reactions highlights the chemical versatility of furan and quinoline-based compounds (M. M. El’chaninov & А. Aleksandrov, 2017). This process could be relevant in designing similar compounds with desired biological activities.
Pharmacological Evaluation
- Quinoxalin-2-carboxamides have been designed and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. This evaluation is based on the pharmacophoric requirements of 5-HT3 receptor antagonists, demonstrating the potential of quinoline derivatives in the development of new pharmacological agents (R. Mahesh et al., 2011).
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties against various cancer cell lines. This indicates that structurally related compounds could be explored for their anticancer activities (L. Deady et al., 2003).
Synthesis Techniques
- The development of new synthesis methods for related heterocycles, such as the palladium-catalysed cyclisation to create furo[3,2-c]quinolin-4(5H)-one derivatives, represents an area of interest for researchers looking to create complex molecules for further study (Karl‐Fredrik Lindahl et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[4-oxo-4-(quinolin-8-ylamino)butyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-12-16(14(2)26-13)20(25)22-11-5-9-18(24)23-17-8-3-6-15-7-4-10-21-19(15)17/h3-4,6-8,10,12H,5,9,11H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGSWUHJHSQENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)
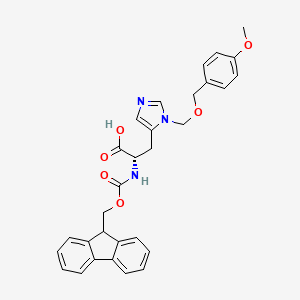
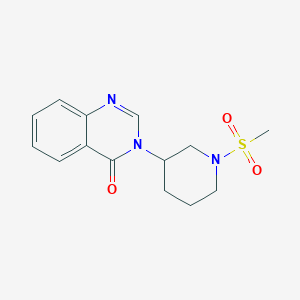
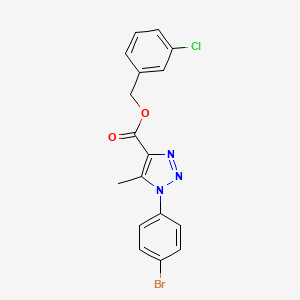

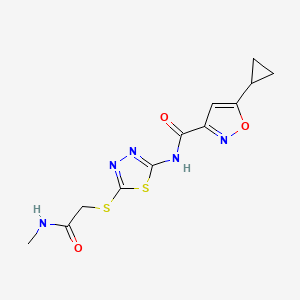
![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)
![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)
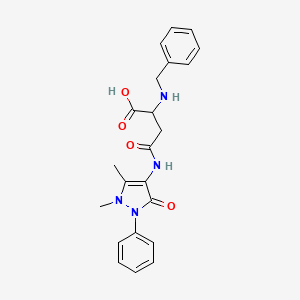
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)

![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)